Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
CAS No.: 259251-80-4
Cat. No.: VC21404587
Molecular Formula: C11H10FNO2S
Molecular Weight: 239.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259251-80-4 |
|---|---|
| Molecular Formula | C11H10FNO2S |
| Molecular Weight | 239.27g/mol |
| IUPAC Name | ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C11H10FNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 |
| Standard InChI Key | NDCOPHDDFKYFJF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Identity and Basic Characteristics
Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate is a bicyclic heterocyclic compound featuring a benzothiophene core structure - a benzene ring fused to a thiophene ring - with specific functional modifications. Its structure is defined by the presence of an amino group at position 3, a fluorine atom at position 4, and an ethyl carboxylate group at position 2. These functional groups confer unique chemical and potentially biological properties to this molecule.
The compound is identified by CAS number 259251-80-4 and has the molecular formula C11H10FNO2S with a molecular weight of 239.27 g/mol. Its IUPAC name is ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate, which systematically describes its chemical structure and the positions of its functional groups.
Physical and Chemical Properties
The physical and chemical properties of ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate determine its behavior in various chemical reactions and its potential applications in pharmaceutical and synthetic chemistry contexts. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
The LogP value of 3.31 indicates the compound's relatively lipophilic nature, which may influence its solubility characteristics and potential for membrane permeability in biological systems . The moderate polar surface area (52 Å) combined with its hydrogen bond donor and acceptor capabilities suggests potential for interactions with biological targets and receptors .
Structural Identifiers
For precise identification and characterization in chemical databases and literature, standardized structural identifiers are employed for ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate, as presented in Table 2.
Table 2: Structural Identifiers for Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
| Identifier Type | Value |
|---|---|
| IUPAC Name | ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C11H10FNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 |
| Standard InChIKey | NDCOPHDDFKYFJF-UHFFFAOYSA-N |
These identifiers ensure accurate representation and retrieval of the compound's structure across chemical databases and scientific literature, facilitating research and development efforts involving this molecule.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps starting from simpler benzothiophene derivatives or appropriate precursors. The complexity of the molecule necessitates careful selection of synthetic routes and reaction conditions to achieve the desired substitution pattern.
Specific Synthetic Routes
Based on documented approaches for similar benzothiophene derivatives, a common synthetic pathway for ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate likely involves the reaction of 2-halobenzonitriles with ethyl mercaptoacetate . This type of reaction is particularly valuable for synthesizing 3-amino-2-ester-functionalized benzothiophenes, which shares structural similarities with our target compound .
A general synthetic pathway may follow these key steps:
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Reaction of an appropriately substituted 2-halobenzonitrile (containing a fluorine atom at the desired position) with ethyl mercaptoacetate
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Cyclization to form the benzothiophene core structure
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Functional group transformations to establish the final 3-amino-4-fluoro-1-benzothiophene-2-carboxylate structure
The process typically requires careful control of reaction conditions such as temperature, solvent selection, and reaction time to optimize yield and purity.
Monitoring and Characterization During Synthesis
Throughout the synthesis process, the progress and purity of intermediates and the final product are typically monitored using analytical techniques including Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help ensure that the desired transformations are occurring and that the final product has the correct structure and sufficient purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for confirming the structure of ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate. Multiple NMR experiments provide complementary information:
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1H NMR spectroscopy identifies the proton environments, including those of the ethyl group, aromatic protons, and the amino group
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13C NMR spectroscopy confirms the carbon skeleton, including the carbonyl carbon, aromatic carbons, and the ethyl group carbons
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19F NMR spectroscopy specifically characterizes the fluorine atom's environment, providing valuable information about its electronic surroundings
Mass Spectrometry
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate. The molecular ion peak at m/z 239 confirms the molecular formula C11H10FNO2S, while fragment ions provide additional structural confirmation.
Additional Analytical Techniques
Complete characterization of ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate may also employ:
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Infrared (IR) spectroscopy to identify functional groups (e.g., NH2, C=O, C-F)
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UV-Visible spectroscopy to determine its absorption profile
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High-performance liquid chromatography (HPLC) to assess purity
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X-ray crystallography (if crystalline material is available) for definitive three-dimensional structural elucidation
These techniques collectively provide comprehensive characterization of the compound's structure and purity.
Applications in Research and Development
Pharmaceutical Applications
The unique chemical structure of ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate makes it a compound of interest in pharmaceutical research. The benzothiophene core structure, combined with the specific functional groups (amino, fluoro, and ethyl carboxylate), creates a molecular framework with potential for biological activity.
This compound can serve as a precursor for synthesizing more complex molecules with targeted therapeutic properties. The amino group at position 3 provides a reactive site for further functionalization through various transformations including:
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Acylation or alkylation to produce N-substituted derivatives
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Condensation reactions to form imines or hydrazones
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Cross-coupling reactions to introduce aryl or heteroaryl groups
The fluorine atom at position 4 contributes to the compound's electronic properties and may enhance metabolic stability in drug development contexts.
Applications in Synthetic Chemistry
In synthetic organic chemistry, ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate functions as a valuable building block for constructing more complex molecular architectures. The presence of multiple functional groups provides diverse opportunities for chemical transformations and derivatization.
The ethyl carboxylate group can undergo various reactions including:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to other ester derivatives
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Reduction to alcohols or aldehydes
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Amidation to form carboxamide derivatives
These transformations expand the compound's utility in creating diverse chemical libraries for structure-activity relationship studies.
| Supplier | Purity | Package Size | Price (USD) |
|---|---|---|---|
| Key Organics Limited (BIONET) | 95% | 1 g | 227 |
| Key Organics Limited (BIONET) | 95% | 5 g | 1,076 |
| Key Organics Limited (BIONET) | 95% | 10 g | 1,518 |
This commercial availability facilitates research activities involving this compound, allowing scientists to focus on application development rather than synthesis.
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